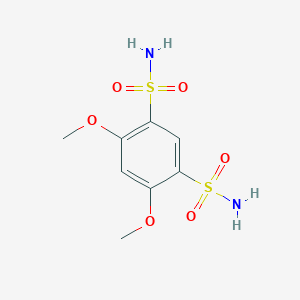
4,6-Dimethoxy-1,3-benzenedisulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethoxy-1,3-benzenedisulfonamide, also known as DBDS, is a sulfonamide compound that has been extensively researched for its various applications in the field of science. DBDS has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 4,6-Dimethoxy-1,3-benzenedisulfonamide is not well understood. However, it has been suggested that 4,6-Dimethoxy-1,3-benzenedisulfonamide acts as a Lewis acid catalyst, which is responsible for its catalytic activity in various chemical reactions.
Biochemical and Physiological Effects:
4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to have various biochemical and physiological effects. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. 4,6-Dimethoxy-1,3-benzenedisulfonamide has also been found to have anticancer activity and has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4,6-Dimethoxy-1,3-benzenedisulfonamide in lab experiments is its high catalytic activity. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to be an effective catalyst in various chemical reactions, and its use can significantly reduce the reaction time and increase the yield of the desired product. However, one of the limitations of using 4,6-Dimethoxy-1,3-benzenedisulfonamide in lab experiments is its toxicity. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to be toxic to various biological systems, and its use should be limited to well-controlled experiments.
Orientations Futures
There are various future directions for the research of 4,6-Dimethoxy-1,3-benzenedisulfonamide. One of the significant future directions is the synthesis of new 4,6-Dimethoxy-1,3-benzenedisulfonamide derivatives with improved catalytic activity and reduced toxicity. Another future direction is the exploration of the mechanism of action of 4,6-Dimethoxy-1,3-benzenedisulfonamide, which can provide valuable insights into its catalytic activity and biochemical and physiological effects. Additionally, the application of 4,6-Dimethoxy-1,3-benzenedisulfonamide in the synthesis of novel organic compounds with potential biological activity is another future direction for research.
Conclusion:
In conclusion, 4,6-Dimethoxy-1,3-benzenedisulfonamide is a sulfonamide compound that has been extensively researched for its various scientific research applications. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been synthesized through various methods and has been found to have a wide range of biochemical and physiological effects. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been shown to be an effective catalyst in various chemical reactions, and its use can significantly reduce the reaction time and increase the yield of the desired product. However, its toxicity should be considered in any lab experiments. Future research directions for 4,6-Dimethoxy-1,3-benzenedisulfonamide include the synthesis of new derivatives, exploration of the mechanism of action, and the application of 4,6-Dimethoxy-1,3-benzenedisulfonamide in the synthesis of novel organic compounds with potential biological activity.
Méthodes De Synthèse
4,6-Dimethoxy-1,3-benzenedisulfonamide can be synthesized through various methods, including the reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with ammonia or the reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with an amine. The reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with ammonia yields 4,6-Dimethoxy-1,3-benzenedisulfonamide and ammonium chloride. The reaction of 4,6-dimethoxy-1,3-benzenedisulfonyl chloride with an amine yields 4,6-Dimethoxy-1,3-benzenedisulfonamide and an amine hydrochloride.
Applications De Recherche Scientifique
4,6-Dimethoxy-1,3-benzenedisulfonamide has been extensively researched for its various scientific research applications. One of the most significant applications of 4,6-Dimethoxy-1,3-benzenedisulfonamide is its use as a catalyst in various chemical reactions. 4,6-Dimethoxy-1,3-benzenedisulfonamide has been found to be an effective catalyst in the synthesis of various organic compounds, including benzimidazoles, 1,2,4-triazoles, and quinazolines.
Propriétés
Formule moléculaire |
C8H12N2O6S2 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
4,6-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O6S2/c1-15-5-3-6(16-2)8(18(10,13)14)4-7(5)17(9,11)12/h3-4H,1-2H3,(H2,9,11,12)(H2,10,13,14) |
Clé InChI |
WPTORNSMLBYTKH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)OC |
SMILES canonique |
COC1=CC(=C(C=C1S(=O)(=O)N)S(=O)(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)


![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)




![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)
![1-(2,3-Dimethylphenyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B245564.png)

